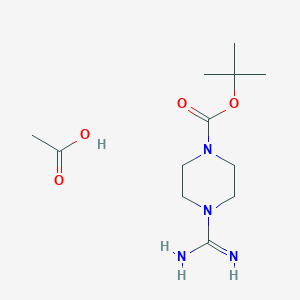

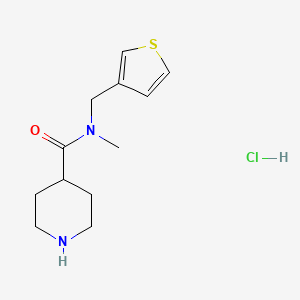

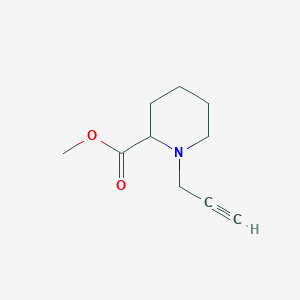

2-(Piperidin-4-ylmethoxy)nicotinic acid

Overview

Description

Scientific Research Applications

Application in Biomaterials Science

- Summary of the Application : The compound “2-(Piperidin-4-ylmethoxy)nicotinic acid” is used in the creation of silk-based scaffolds with immunomodulatory capacity. These scaffolds have been shown to have anti-inflammatory effects due to the presence of nicotinic acid .

- Methods of Application or Experimental Procedures : Silk scaffolds were fabricated from dissolved Bombyx mori silk fibers by freeze-drying, resulting in silk scaffolds with high porosity (>94%), well-connected macropores, a high swelling degree (>550%) and resistance to in vitro degradation . The scaffolds were then loaded with nicotinic acid for the study .

- Results or Outcomes : The study found that scaffolds loaded with nicotinic acid suppress gene expression of pro-inflammatory markers TNF-α, CXCL10 and CD197 as well as secretion of TNF-α in a concentration-dependent manner . This suggests that nicotinic acid can control inflammatory responses towards biomaterials and potentially help minimize foreign body reactions .

Application in Drug Discovery

- Summary of the Application : Piperidine derivatives, including “2-(Piperidin-4-ylmethoxy)nicotinic acid”, have been synthesized and tested for their analgesic and anti-inflammatory activity .

- Methods of Application or Experimental Procedures : A line of 2,4,6-trisubstituted-quinazoline derivatives bearing piperidine moiety were synthesized . These compounds were then tested for their analgesic and anti-inflammatory activity .

- Results or Outcomes : Of all the compounds analyzed, certain compounds were found to have a higher analgesic effect than the standard drug indomethacin .

Application in Green Chemistry

- Summary of the Application : Nicotinic acid, which can be produced from “2-(Piperidin-4-ylmethoxy)nicotinic acid”, has potential industrial applications .

- Methods of Application or Experimental Procedures : A literature review was carried out on ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine .

- Results or Outcomes : The review focused on those methods with potential industrial applications .

Application in Antioxidant Activity

- Summary of the Application : Nicotinic acid and its derivatives, including “2-(Piperidin-4-ylmethoxy)nicotinic acid”, play an important role as multifunctional pharmacophores exerting a variety of biological activities . This includes antioxidant activity, which is crucial in preventing oxidative stress-related diseases .

- Methods of Application or Experimental Procedures : The antioxidant activity of nicotinic acid derivatives is typically assessed using various in vitro assays, such as the DPPH radical scavenging assay, ABTS radical cation decolorization assay, and ferric reducing antioxidant power (FRAP) assay .

- Results or Outcomes : The results of these assays provide a measure of the antioxidant capacity of the nicotinic acid derivatives, which can be compared to standard antioxidants .

Application in Industrial Synthesis

- Summary of the Application : Nicotinic acid, which can be produced from “2-(Piperidin-4-ylmethoxy)nicotinic acid”, has potential industrial applications .

- Methods of Application or Experimental Procedures : A literature review was carried out on ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine .

- Results or Outcomes : The review focused on those methods with potential industrial applications .

properties

IUPAC Name |

2-(piperidin-4-ylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-12(16)10-2-1-5-14-11(10)17-8-9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWXZAQONWHSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-4-ylmethoxy)nicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)

![2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1453243.png)

![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B1453245.png)

![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)

![[1-(2,6-Difluorophenyl)cyclobutyl]methylamine](/img/structure/B1453249.png)

![1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1453252.png)